2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, a methoxy group on the phenyl ring, and an oxoacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorine atom at the 5-position. The methoxyphenyl group is then attached through a coupling reaction, and finally, the oxoacetamide group is introduced via an acylation reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the oxoacetamide group or other parts of the molecule.
Substitution: The fluorine atom or other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-fluoro-1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine hydrochloride
- 2-(5-fluoro-1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine
Uniqueness
Compared to similar compounds, 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the oxoacetamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)16(21)14-9-19-15-7-2-10(18)8-13(14)15/h2-9,19H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKKBTJKFPWDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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